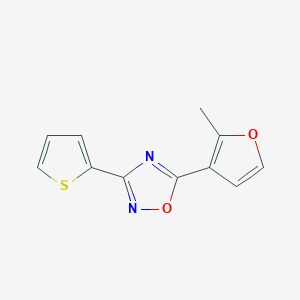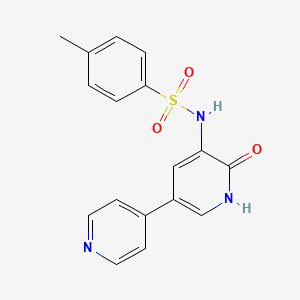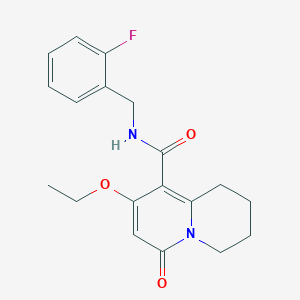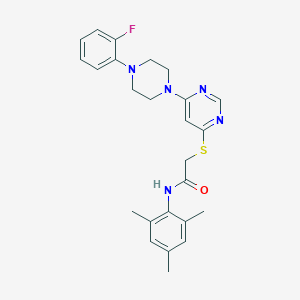![molecular formula C27H35ClN2O3S B14964007 N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide](/img/structure/B14964007.png)
N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy moiety, a thienopyridine ring, and a cyclopentanecarboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the chlorophenoxy group through nucleophilic substitution reactions. The final steps involve the formation of the cyclopentanecarboxamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-METHOXYPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-FLUOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H35ClN2O3S |
|---|---|
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
N-[2-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methylbutyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C27H35ClN2O3S/c1-19(2)11-14-29(27(32)20-5-3-4-6-20)17-26(31)30-15-12-25-23(13-16-34-25)24(30)18-33-22-9-7-21(28)8-10-22/h7-10,13,16,19-20,24H,3-6,11-12,14-15,17-18H2,1-2H3 |
Clave InChI |
YIASGLFDCLQEPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2)C(=O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14963972.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14963974.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14963979.png)
![2-(4-ethylphenyl)-8-(thiomorpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14963981.png)
![N-(3,5-difluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B14963982.png)




![1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14964017.png)
